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Compound of Interest

Compound Name: KD 5170

Cat. No.: B1663023 Get Quote

Introduction
KD-5170 is a potent, orally bioavailable, small molecule inhibitor of Class I and II histone

deacetylases (HDACs).[1][2][3] Developed as a novel, non-hydroxamate-based therapeutic

agent, KD-5170 belongs to a mercaptoketone class of compounds and has demonstrated

significant antitumor activity in a range of preclinical cancer models.[2][4] This technical guide

provides a comprehensive overview of KD-5170, detailing its mechanism of action, biochemical

and cellular activity, and the experimental methodologies used in its characterization for

researchers, scientists, and drug development professionals.
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Property Information

IUPAC Name

S-[2-[6-[[[4-[3-

(Dimethylamino)propoxy]phenyl]sulfonyl]amino]-

3-pyridinyl]-2-oxoethyl] ethanethioate[5][6]

Synonyms KD 5170, KD-5170[1][6]

CAS Number 940943-37-3[5][6]

Molecular Formula C20H25N3O5S2[5][6]

Molecular Weight 451.56 g/mol [5][6]

Class
Mercaptoketone-based Histone Deacetylase

Inhibitor[1][2]

Mechanism of Action
KD-5170 functions as a pan-inhibitor of Class I and II HDAC enzymes. Its inhibitory activity is

attributed to the mercaptoketone moiety, which chelates the zinc ion within the active site of

HDAC enzymes, thereby blocking their deacetylase function.[7] This inhibition leads to the

hyperacetylation of histone proteins, resulting in a more open chromatin structure and the

altered expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[1][2]

The accumulation of acetylated histones is a hallmark of HDAC inhibitor activity and is directly

linked to the antiproliferative and pro-apoptotic effects observed with KD-5170 treatment.[1][2]

Quantitative Data
In Vitro HDAC Inhibitory Activity
The inhibitory potency of KD-5170 against a panel of recombinant human HDAC isoforms was

determined using a fluorogenic peptide substrate assay.[4] The half-maximal inhibitory

concentrations (IC50) are summarized in the table below.
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HDAC Isoform IC50 (nM) Reference

HDAC1 20 [4][8]

HDAC2 2000 [5][8]

HDAC3 75 [4][8]

HDAC4 26 [4][8]

HDAC5 950 [4]

HDAC6 14 [4][8]

HDAC7 85 [4]

HDAC8 2500 [4]

HDAC9 150 [4]

HDAC10 18 [4]

Cellular Activity
The cellular potency of KD-5170 was evaluated in HeLa cells by measuring the induction of

histone H3 acetylation.[2][9]

Assay Cell Line EC50 (µM) Reference

Histone H3

Acetylation
HeLa 0.025 [2][9]

Signaling Pathways
KD-5170 exerts its anticancer effects through the modulation of several key signaling

pathways, primarily leading to apoptosis and the DNA damage response.

Apoptosis Induction Pathway
Treatment with KD-5170 initiates the intrinsic apoptotic pathway, characterized by the activation

of initiator and executioner caspases.[1] This process involves the disruption of the
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mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the

cytoplasm.[1]
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Caption: KD-5170 induced apoptosis signaling cascade.

DNA Damage Response Pathway
KD-5170 treatment also leads to oxidative stress and the induction of DNA damage, as

evidenced by the phosphorylation of histone H2A.X (γH2AX), a sensitive marker of DNA

double-strand breaks.[1] This activation of the DNA damage response pathway contributes to

the cytotoxic effects of the compound.
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Caption: DNA damage response pathway activated by KD-5170.

Experimental Protocols
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HDAC Inhibition Assay (Fluorogenic)
This protocol describes a representative method for determining the in vitro inhibitory activity of

KD-5170 against purified human HDAC enzymes.

Reagent Preparation:

Prepare a stock solution of KD-5170 in DMSO.

Dilute the recombinant human HDAC enzyme in assay buffer.

Prepare the fluorogenic HDAC substrate (e.g., Fluor de Lys®) in assay buffer.

Prepare the developer solution as per the manufacturer's instructions.

Assay Procedure:

In a 96-well black plate, add the diluted HDAC enzyme.

Add serial dilutions of KD-5170 or vehicle control (DMSO) to the wells.

Incubate at 37°C for 15 minutes.

Initiate the reaction by adding the fluorogenic HDAC substrate.

Incubate at 37°C for 30 minutes.

Stop the reaction and develop the fluorescent signal by adding the developer solution.

Incubate at room temperature for 15 minutes.

Data Analysis:

Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm,

emission 460 nm).

Calculate the percent inhibition for each concentration of KD-5170 relative to the vehicle

control.
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Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Cellular Histone Acetylation Assay
This protocol outlines a method to assess the ability of KD-5170 to induce histone

hyperacetylation in cultured cells.

Cell Culture and Treatment:

Seed cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

Treat the cells with serial dilutions of KD-5170 or vehicle control for a specified time (e.g.,

24 hours).

Cell Lysis and Western Blotting:

Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat dry milk or BSA in TBST.

Incubate the membrane with a primary antibody against acetylated-histone H3. A loading

control antibody (e.g., total histone H3 or β-actin) should also be used.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the acetylated-histone H3 signal to the loading control.
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Determine the EC50 value for the induction of histone acetylation.

In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the antitumor efficacy of KD-5170 in

a mouse xenograft model.

Cell Implantation:

Harvest cancer cells (e.g., HCT-116) and resuspend them in a suitable medium (e.g., PBS

or Matrigel).[2]

Subcutaneously inject the cell suspension into the flank of immunocompromised mice

(e.g., nude mice).[2][9]

Tumor Growth and Treatment:

Monitor tumor growth by measuring tumor volume with calipers.

When tumors reach a predetermined size, randomize the mice into treatment and control

groups.[2]

Administer KD-5170 orally at various doses and schedules. The control group receives the

vehicle.[2][9]

Efficacy Assessment:

Measure tumor volume and body weight regularly throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics, histology).

Data Analysis:

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the

control group.

Analyze the statistical significance of the differences in tumor volume between groups.
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Caspase Activation Assay (Western Blot)
This protocol describes the detection of caspase activation in KD-5170-treated cells.

Sample Preparation:

Treat cells with KD-5170 or a vehicle control for the desired time.

Harvest the cells and prepare whole-cell lysates as described in the cellular histone

acetylation assay protocol.

Western Blotting:

Perform SDS-PAGE and Western blotting as previously described.

Probe the membranes with primary antibodies specific for the cleaved (active) forms of

caspase-3, caspase-8, and caspase-9. Antibodies against the pro-caspase forms can also

be used to observe the decrease in the inactive form.

Use a loading control antibody to ensure equal protein loading.

Analysis:

Visualize the bands and compare the levels of cleaved caspases between treated and

untreated samples to confirm the activation of the apoptotic cascade.

Cytochrome c Release Assay
This protocol outlines the detection of cytochrome c release from the mitochondria to the

cytosol.

Cell Fractionation:

Treat cells with KD-5170 or a vehicle control.

Harvest the cells and wash with ice-cold PBS.

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
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Homogenize the cells using a Dounce homogenizer.

Centrifuge the homogenate at a low speed to pellet the nuclei and unbroken cells.

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the

mitochondria. The resulting supernatant is the cytosolic fraction.

Western Blotting:

Perform Western blotting on both the cytosolic and mitochondrial fractions.

Probe the membrane with an antibody against cytochrome c.

Use marker proteins for the cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV)

fractions to confirm the purity of the fractions.

Analysis:

An increase in the cytochrome c signal in the cytosolic fraction of KD-5170-treated cells

indicates its release from the mitochondria.

DNA Damage (γH2AX) Assay
This protocol describes the detection of H2A.X phosphorylation as a marker of DNA damage.

Sample Preparation:

Treat cells with KD-5170 or a vehicle control.

Prepare whole-cell lysates as previously described.

Western Blotting:

Perform SDS-PAGE and Western blotting.

Probe the membrane with a primary antibody specific for phosphorylated H2A.X (γH2AX)

at Ser139.

Use an antibody for total H2A.X or another loading control for normalization.
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Analysis:

An increased γH2AX signal in the treated cells indicates the induction of DNA damage.

Chemical Synthesis
KD-5170 is the result of a chemical optimization program starting from an α-mercaptoketone

series identified through high-throughput screening.[2] The synthesis involves the coupling of a

substituted pyridinyl-oxoethyl moiety with a phenylsulfonylamino group containing a

dimethylaminopropoxy side chain, followed by the introduction of the ethanethioate group.

While the detailed multi-step synthesis is proprietary, the general approach involves standard

organic chemistry transformations.

Sirtuin Activity
To date, published literature primarily focuses on the potent inhibitory activity of KD-5170

against Class I and II HDACs. There is no readily available public data on the activity of KD-

5170 against Class III HDACs (sirtuins). A comprehensive understanding of its selectivity profile

would require further investigation into its effects on sirtuin activity.

Conclusion
KD-5170 is a well-characterized, potent pan-inhibitor of Class I and II HDACs with significant

preclinical antitumor activity. Its mechanism of action, involving the induction of histone

hyperacetylation, apoptosis, and DNA damage, provides a strong rationale for its development

as a cancer therapeutic. The experimental protocols and data presented in this guide offer a

valuable resource for researchers in the field of epigenetics and drug discovery. Further studies

to fully elucidate its selectivity profile, particularly against sirtuins, and its clinical efficacy are

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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